molecular formula C44H90O B047693 2-Icosyltetracosanol CAS No. 73761-81-6

2-Icosyltetracosanol

Cat. No.: B047693
CAS No.: 73761-81-6
M. Wt: 635.2 g/mol
InChI Key: JSIOIMBOKALMPC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Icosyltetracosanol typically involves the reduction of the corresponding fatty acid or ester. One common method is the hydrogenation of 2-Icosyltetracosanoic acid using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions . The reaction proceeds as follows:

2-Icosyltetracosanoic acid+H2This compound\text{2-Icosyltetracosanoic acid} + \text{H}_2 \rightarrow \text{this compound} 2-Icosyltetracosanoic acid+H2​→this compound

Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic hydrogenation of fatty acid methyl esters derived from natural oils and fats. This method is preferred due to its efficiency and scalability. The process involves the following steps:

    Esterification: Conversion of fatty acids to their methyl esters using methanol and an acid catalyst.

    Hydrogenation: Reduction of the methyl esters to the corresponding alcohols using hydrogen gas and a metal catalyst such as nickel or palladium.

Chemical Reactions Analysis

Types of Reactions: 2-Icosyltetracosanol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form hydrocarbons using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed:

    Oxidation: 2-Icosyltetracosanoic acid.

    Reduction: Long-chain hydrocarbons.

    Substitution: 2-Icosyltetracosyl chloride.

Scientific Research Applications

2-Icosyltetracosanol has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Icosyltetracosanol is primarily related to its surfactant properties. It reduces surface tension by aligning at the interface of water and oil, thereby stabilizing emulsions. In biological systems, it integrates into cell membranes, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane transport.

Comparison with Similar Compounds

    1-Tetracosanol: Another long-chain fatty alcohol with similar surfactant properties.

    2-Eicosyl-1-tetracosanol: A closely related compound with a slightly different carbon chain length.

Comparison: 2-Icosyltetracosanol is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Compared to 1-Tetracosanol, it has a higher molecular weight and melting point, making it more suitable for applications requiring higher thermal stability. Its longer carbon chain also enhances its ability to reduce surface tension more effectively than shorter-chain alcohols .

Properties

IUPAC Name

2-icosyltetracosan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H90O/c1-3-5-7-9-11-13-15-17-19-21-23-24-26-28-30-32-34-36-38-40-42-44(43-45)41-39-37-35-33-31-29-27-25-22-20-18-16-14-12-10-8-6-4-2/h44-45H,3-43H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIOIMBOKALMPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCCCC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H90O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10994668
Record name 2-Icosyltetracosan-1-ol
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Molecular Weight

635.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73761-81-6
Record name 2-Eicosyl-1-tetracosanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73761-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Icosyltetracosanol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Icosyltetracosan-1-ol
Source EPA DSSTox
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Record name 2-icosyltetracosanol
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